1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime
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Overview
Description
Thiazolo-triazoles are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are characterized by a fused ring structure containing a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a triazole ring (a five-membered ring with two carbon and three nitrogen atoms).
Synthesis Analysis
The synthesis of thiazolo-triazoles often involves the cyclization of appropriate precursors . For example, a new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was synthesized via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of thiazolo-triazoles is characterized by the presence of a fused thiazole and triazole ring. The structure of these compounds can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Thiazolo-triazoles can undergo various chemical reactions, depending on the substituents present on the rings. For example, [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts have been shown to react with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo-triazoles depend on their specific structure and substituents. For example, the melting points, crystallization solvents, and yields for a series of thiazolo-triazole derivatives have been reported .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including our compound of interest, have become privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Researchers have explored derivatives of 1,2,3-triazoles as potential drugs in various therapeutic areas, such as anticonvulsants, antibiotics, and anticancer agents .
Anti-Inflammatory Activity
Some 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones, which share structural similarities with our compound, exhibit promising anti-inflammatory properties. These compounds have been studied for their potential to mitigate inflammation, making them relevant candidates for drug development .
Analgesic Properties
Certain 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones also demonstrate analgesic effects. Researchers have investigated their ability to alleviate pain, which could be valuable in managing various painful conditions .
Antimicrobial and Antifungal Activity
Our compound’s derivatives have shown antimicrobial and antifungal properties. These molecules could potentially combat bacterial and fungal infections, contributing to the development of new therapeutic agents .
Antioxidant Potential
Exploring the antioxidant activity of 1,2,3-triazoles is essential due to their potential role in protecting cells from oxidative stress. While specific studies on our compound are limited, its structural features suggest that it may exhibit antioxidant effects .
Chemical Biology and Bioconjugation
1,2,3-Triazoles play a crucial role in chemical biology and bioconjugation. Researchers use click chemistry approaches involving triazoles to label biomolecules, study cellular processes, and develop bioactive probes. Our compound’s unique structure could find applications in these areas .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts, have been investigated as stabilizers in the synthesis of silver and gold nanoparticles .
Mode of Action
For instance, some compounds have demonstrated superior Top1 inhibitory activity , suggesting that they may interact with their targets by inhibiting certain enzymes.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated in vitro activity towards all fungi , suggesting that they may have antimicrobial properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-prop-2-enoxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-4-5-15-13-7(2)9-8(3)14-10(16-9)11-6-12-14/h4,6H,1,5H2,2-3H3/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQVUAVQCZJPA-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC=C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime |
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